molecular formula C19H26N2O2 B2474401 N-(4-Tert-butylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361712-82-3

N-(4-Tert-butylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2474401
CAS No.: 2361712-82-3
M. Wt: 314.429
InChI Key: ZYAZGIYQEPRNGR-UHFFFAOYSA-N
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Description

The compound “N-(4-Tert-butylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The tert-butylphenyl group is a bulky, hydrophobic moiety that could influence the compound’s solubility and binding characteristics .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the attachment of the prop-2-enoyl and 4-tert-butylphenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide and alkene groups could potentially undergo a variety of reactions. For instance, the alkene could participate in addition reactions, and the amide could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar amide groups could enhance solubility in polar solvents, while the tert-butylphenyl group could increase hydrophobicity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a piperidine ring, it might interact with biological receptors or enzymes in a manner similar to other piperidine-containing drugs .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-5-17(22)21-12-10-14(11-13-21)18(23)20-16-8-6-15(7-9-16)19(2,3)4/h5-9,14H,1,10-13H2,2-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAZGIYQEPRNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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